N-(4-chloro-7-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Overview
Description
N-(4-chloro-7-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C11H11ClN2O3 and its molecular weight is 254.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.0458199 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
A study conducted by Debnath and Ganguly (2015) explored the synthesis of sixteen 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, characterized by physical and spectral data, including IR, 1H NMR, and mass spectrometry. These compounds were evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms, revealing some promising results. Notably, the compound 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide stood out for its antimicrobial efficacy (Debnath & Ganguly, 2015).
Molecular Structure and Interactions
In another study, Helliwell et al. (2011) examined the molecular structure of 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, revealing significant insights into its chemical interactions. The indole N atom was found to be essentially planar, indicating conjugation with the 2-cyanoacrylamide unit. This orientation arises from intramolecular hydrogen bonding, leading to the formation of N—H⋯O hydrogen-bonded dimers and amine–nitrile N—H⋯N hydrogen bonds in the crystal, generating ribbons that propagate along the b-axis direction (Helliwell et al., 2011).
Green Synthesis and Industrial Applications
A novel approach by Zhang Qun-feng (2008) for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, was introduced. Employing a high-activity Pd/C catalyst developed by the research group, this method involves the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide in methanol and water, reducing hydrolyzations and achieving high selectivity (Zhang, 2008).
Environmental Interactions and Herbicide Degradation
Research by Banks and Robinson (1986) delved into the interaction of chloroacetamide herbicides, including acetochlor and metolachlor, with wheat straw and irrigation, showing how environmental factors can affect the reception and activity of these chemicals. The presence of wheat straw at the time of herbicide application reduced initial herbicidal activity, with varying degrees of degradation and soil retention observed among the different herbicides (Banks & Robinson, 1986).
Properties
IUPAC Name |
N-(4-chloro-7-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-5(15)13-10-8-6(12)3-4-7(17-2)9(8)14-11(10)16/h3-4,10H,1-2H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHANJAFPJCMFEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=C(C=CC(=C2NC1=O)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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